2-[1-(2-Fluorophenoxy)ethyl]-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole
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Overview
Description
2-[1-(2-Fluorophenoxy)ethyl]-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with fluorophenoxy and methylphenoxy ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Fluorophenoxy)ethyl]-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-(2-fluorophenoxy)ethyl hydrazine with 3-methylphenoxyacetic acid under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Fluorophenoxy)ethyl]-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert oxadiazole derivatives into corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[1-(2-Fluorophenoxy)ethyl]-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[1-(2-Fluorophenoxy)ethyl]-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenoxy and methylphenoxy groups can enhance binding affinity and specificity to these targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(2-Chlorophenoxy)ethyl]-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole
- 2-[1-(2-Bromophenoxy)ethyl]-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole
- 2-[1-(2-Methoxyphenoxy)ethyl]-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole
Uniqueness
2-[1-(2-Fluorophenoxy)ethyl]-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
2-[1-(2-fluorophenoxy)ethyl]-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-13-6-5-7-15(12-13)23-11-10-18-21-22-19(25-18)14(2)24-17-9-4-3-8-16(17)20/h3-9,12,14H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLZPCLPTHYEHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC2=NN=C(O2)C(C)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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